molecular formula C13H18N2O B15211419 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone CAS No. 442846-63-1

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone

Katalognummer: B15211419
CAS-Nummer: 442846-63-1
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: GYQPODSLRULOAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone (CAS: 442846-63-1) is a synthetic isoquinoline derivative with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . The compound features a 3,4-dihydroisoquinoline backbone substituted with a 7-amino group and two methyl groups at the 4-position of the ring system. Its synthesis and characterization are critical for developing analogs with tailored biological activities .

Eigenschaften

CAS-Nummer

442846-63-1

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

1-(7-amino-4,4-dimethyl-1,3-dihydroisoquinolin-2-yl)ethanone

InChI

InChI=1S/C13H18N2O/c1-9(16)15-7-10-6-11(14)4-5-12(10)13(2,3)8-15/h4-6H,7-8,14H2,1-3H3

InChI-Schlüssel

GYQPODSLRULOAO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a starting material such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then subjected to amination and subsequent oxidation to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group may yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the ketone group may participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Amino Group Positioning and Functionalization

  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 14028-67-2): Lacks the 7-amino and 4,4-dimethyl groups, resulting in reduced steric hindrance and lower molecular weight (187.23 g/mol). This simpler structure is often used as a precursor in alkaloid synthesis .

Dimethyl Substitution at the 4-Position

The 4,4-dimethyl groups in the target compound introduce significant steric effects, which may stabilize the dihydroisoquinoline ring against oxidation. In contrast, 1-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 140865-97-0) features a hydroxyl group at the 8-position, increasing hydrophilicity and enabling participation in redox reactions .

Trifluoroethanone Derivatives

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethan-1-one (CAS: 181634-14-0) replaces the acetyl group with a trifluoroacetyl moiety, increasing molecular weight (244.22 g/mol) and electronegativity. This modification enhances metabolic resistance and may improve blood-brain barrier penetration, making it relevant for neurological drug development .

HIV-1 Reverse Transcriptase (RT) Inhibition

  • Target Compound: No direct activity reported, but structurally related 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone exhibits moderate HIV-1 RT inhibition (IC₅₀: 12–45 μM), attributed to methoxy groups enhancing hydrophobic interactions with the enzyme’s active site .
  • w11 (CAS: N/A) : A derivative synthesized from the target compound shows kinase inhibitory activity (82.5% yield), highlighting its utility in medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound (442846-63-1) C₁₃H₁₈N₂O 218.29 7-amino, 4,4-dimethyl Intermediate, kinase inhibition
1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (14028-67-2) C₁₁H₁₃NO 187.23 None Alkaloid precursor
1-(7-Trifluoroacetyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (181634-14-0) C₁₁H₁₁F₃N₂O 244.22 7-amino, trifluoroacetyl Neurological applications
1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (140865-97-0) C₁₁H₁₃NO₂ 191.23 8-hydroxy Pharmaceutical intermediate

Research Findings and Implications

  • Synthetic Utility: The target compound’s amino group enables functionalization via Buchwald-Hartwig amination, as demonstrated in the synthesis of triazole-containing derivatives .
  • Gaps in Knowledge: Limited data exist on the target compound’s direct pharmacological effects. Further studies on its cytotoxicity, bioavailability, and specific enzyme interactions are needed.

Biologische Aktivität

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 22246-07-7
  • Structure : The compound features a dimethylisoquinoline core with an amino group at the 7-position and an ethanone side chain.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including those similar to 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone. For instance, compounds with structural similarities have demonstrated significant inhibition of various kinases involved in cancer progression:

CompoundKinase InhibitionIC50 (μM)
1gTRKA0.004
DYRK1A0.043
CK1δ<0.02

These findings suggest that such compounds could serve as multi-target inhibitors in cancer therapy .

The compound's mechanism of action is primarily linked to its ability to inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival. The inhibition of TRKA and DYRK1A has been associated with reduced viability in cancer cell lines such as A549 (lung), HCT116 (colon), and MDA-MB-231 (breast) .

Study on Antiproliferative Activity

In a recent study evaluating a series of isoquinoline derivatives, it was found that compounds exhibiting small linear hydrophobic groups at the 7-position showed enhanced antiproliferative activity against several cancer cell lines. Specifically:

  • Compound 1g exhibited an IC50 value of 0.004–0.06 μM against cancer cells while showing a significantly higher IC50 value (0.15 μM) against normal dermal fibroblast cells, indicating selective toxicity towards cancer cells .

In Vivo Studies

Preliminary in vivo studies are required to assess the therapeutic efficacy and safety profile of 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone. Current research emphasizes the need for further exploration into pharmacokinetics and biodistribution to understand its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1H)-yl)ethanone, and how can reaction conditions be optimized for academic-scale production?

The synthesis typically involves acetylation of a tetrahydroisoquinoline precursor. For example, a structurally related compound was synthesized by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon. The reaction proceeded via reflux (6 hours) and was purified using silica gel chromatography (CH₂Cl₂:MeOH 92:8), yielding 89% of the product . Key optimization parameters include:

  • Stoichiometry : Use 10 equivalents of acetic anhydride for complete acetylation.
  • Temperature : Initial stirring at room temperature (2 hours) followed by reflux to drive the reaction to completion.
  • Purification : Gradient elution chromatography to separate acetylated products from byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying conformers. For instance, split signals in NMR spectra (e.g., 1.66 ppm for CH₃ and 3.74–4.90 ppm for CH₂/CH groups) can reveal slowly interconverting conformers .
  • X-ray Crystallography : The SHELX program suite (e.g., SHELXL) enables precise determination of molecular geometry and hydrogen-bonding networks. Single-crystal diffraction studies are essential for resolving spatial arrangements .

Q. How should researchers design initial biological activity screens for this compound based on structural analogs?

Prioritize assays aligned with bioactivity profiles of related isoquinoline derivatives:

  • Receptor Binding : Sigma receptor affinity tests using [³H]DTG displacement assays .
  • Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) or cytochrome P450 isoforms.
  • Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target engagement.

Advanced Research Questions

Q. What experimental strategies address low synthetic yields (<50%) observed in the acetylation step of this compound?

  • Solvent Optimization : Compare pyridine with polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
  • Catalysis : Introduce 4-dimethylaminopyridine (DMAP) or Lewis acids (e.g., ZnCl₂) to accelerate acetylation.
  • Protecting Groups : Temporarily protect the amine group (e.g., Boc or Fmoc) to prevent side reactions.
  • Byproduct Management : Use preparative HPLC to isolate the desired product from diacetylated impurities.

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy observed with this compound?

  • Pharmacokinetic Profiling : Assess plasma stability (via LC-MS), protein binding (ultrafiltration), and metabolic pathways (liver microsomal assays) .
  • Blood-Brain Barrier Penetration : Conduct parallel artificial membrane permeability assays (PAMPA-BBB) to evaluate CNS accessibility.
  • Target Engagement : Validate using cellular thermal shift assays (CETSA) or biophysical methods (SPR).
  • Structural Optimization : Introduce fluorinated analogs or prodrug moieties to enhance bioavailability while retaining target affinity .

Q. What computational chemistry approaches are suitable for predicting the reaction mechanisms involved in the synthesis of this compound?

  • Density Functional Theory (DFT) : Model transition states during acetylation and ring closure (B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or CHARMM force fields.
  • Docking Studies : Predict bioactivity against targets like sigma receptors using AutoDock Vina .
  • Validation : Correlate computational predictions with isotopic labeling (e.g., ¹³C tracking of acetyl group incorporation).

Q. Methodological Notes

  • Synthesis : Always use anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis .
  • Crystallography : For SHELX refinement, collect high-resolution data (≤1.0 Å) and validate using R-factor convergence tests .
  • Bioactivity : Include positive controls (e.g., DTG for sigma receptor assays) and dose-response curves to ensure assay reliability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.